3-Methylheptan-2-one

描述

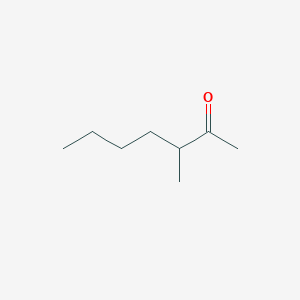

Structure

3D Structure

属性

IUPAC Name |

3-methylheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-4-5-6-7(2)8(3)9/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRZLJZZZDOHEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870959 | |

| Record name | 3-Methylheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a pungent, acrid odor; [Chem Service MSDS] | |

| Record name | 3-Methylheptan-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10870 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2371-19-9 | |

| Record name | 3-Methyl-2-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2371-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylheptan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002371199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-heptanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylheptan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methylheptan-2-one chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Methylheptan-2-one

Introduction

This compound is an organic compound classified as a ketone.[1][2] Its chemical formula is C8H16O.[3][4] This document provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and safety information, tailored for researchers, scientists, and professionals in drug development. This branched-chain ketone is noted for its role in chemical ecology, particularly as a potential stress-associated pheromone in rodent models, making it a valuable subject for studying innate behavioral responses and olfactory communication.[5]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a consolidated reference for its physical and chemical characteristics.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 2371-19-9 | [4][6] |

| Molecular Formula | C8H16O | [3][4][6] |

| Molecular Weight | 128.21 g/mol | [2][6] |

| Appearance | Colorless liquid | [3] |

| Odor | Pungent, acrid odor | [1] |

| Density | 0.811 - 0.8218 g/cm³ | [3][4][6] |

| Boiling Point | 157.85°C to 167°C at 760 mmHg | [3][4][6] |

| Melting Point | -32.24°C (estimate) | [3][4][6] |

| Flash Point | 44.6°C | [3][4] |

| Vapor Pressure | 1.74 mmHg at 25°C | [3][4] |

| Refractive Index | 1.409 - 1.4172 | [3][4][6] |

| Solubility | Soluble in most organic solvents (alcohols, ethers) | [3] |

| LogP (Octanol/Water) | 2.320 - 2.40170 | [4][6] |

| Storage Temperature | 2-8°C | [3][4][6] |

| Canonical SMILES | CCCCC(C)C(=O)C | [2][4] |

| InChI Key | UHRZLJZZZDOHEX-UHFFFAOYSA-N | [2][7] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis Protocol: Oxidation of 2-Hepten-1-ol

One method for the preparation of this compound involves the oxidation of 2-hepten-1-ol.[3][8]

-

Reaction Setup : A reaction vessel equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with the oxidizing agent (e.g., pyridinium (B92312) chlorochromate - PCC) suspended in a suitable solvent like dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactant : 2-Hepten-1-ol, dissolved in DCM, is added dropwise to the stirred suspension of the oxidizing agent at room temperature.

-

Reaction Monitoring : The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Work-up : Upon completion, the reaction mixture is filtered through a pad of silica (B1680970) gel or celite to remove the chromium salts. The filter cake is washed with additional DCM.

-

Purification : The combined organic filtrates are concentrated under reduced pressure. The resulting crude product is then purified by fractional distillation or column chromatography to yield pure this compound.

Analytical Protocol: Spectroscopic Analysis

To confirm the identity and purity of synthesized this compound, a combination of spectroscopic techniques is employed.

-

Sample Preparation : A small amount of the purified liquid sample is prepared for each analysis. For NMR, the sample is dissolved in a deuterated solvent (e.g., CDCl3). For IR, a thin film is prepared on a salt plate (e.g., NaCl). For Mass Spectrometry, the sample is introduced directly or via a GC inlet.

-

¹H and ¹³C NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectra are recorded to elucidate the carbon-hydrogen framework of the molecule.[2][9] The chemical shifts, integration, and coupling patterns confirm the structure of this compound.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present. A strong characteristic absorption band corresponding to the carbonyl (C=O) stretch of a ketone is expected around 1715 cm⁻¹.

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) is performed to determine the molecular weight and fragmentation pattern.[7] The molecular ion peak [M]+ should correspond to the molecular weight of 128.21 g/mol .[2] Key fragment ions would include peaks at m/z 43 (acetyl group) and 72.[2]

Visualizations

Synthesis Workflow

Caption: Figure 1: Synthesis Workflow for this compound.

Analytical Characterization Workflow

Caption: Figure 2: Analytical Workflow for Product Characterization.

Logical Grouping of Chemical Properties

Caption: Figure 3: Overview of this compound Properties.

Safety and Handling

This compound is a volatile liquid, and appropriate safety measures should be taken during its handling and storage.[3]

-

Hazards : The compound is flammable (H226) and may cause skin (H315), eye (H319), and respiratory irritation (H335).[6] Contact with skin and inhalation of its vapor may cause irritation.[3]

-

Personal Protective Equipment (PPE) : Use of personal protective equipment is recommended, including safety goggles, gloves, and a lab coat.[3] Handling should be performed in a well-ventilated area or under a chemical fume hood.[10]

-

Storage : It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[3][10][11] Recommended storage is between 2-8°C.[3][4][6]

-

Incompatibilities : Avoid contact with strong oxidizing agents and strong acids, as dangerous reactions may occur.[3]

-

Spills and Disposal : In case of a spill, soak up with an inert absorbent material and place it in a suitable, closed container for disposal.[11] All sources of ignition should be removed.[11] Disposal should be in accordance with local, state, and federal regulations.

References

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. This compound | C8H16O | CID 92927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound|Research Chemical|CAS 2371-19-9 [benchchem.com]

- 6. 3-METHYL-2-HEPTANONE | 2371-19-9 [chemicalbook.com]

- 7. 2-Heptanone, 3-methyl- [webbook.nist.gov]

- 8. 3-methyl-2-heptanone [chembk.com]

- 9. spectrabase.com [spectrabase.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Structural Formula of 3-Methylheptan-2-one

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the structural formula and key properties of the organic compound 3-Methylheptan-2-one. While a comprehensive whitepaper with extensive experimental protocols and signaling pathways is more suited for a novel therapeutic agent or a complex biological process, this document focuses on the fundamental physicochemical and structural information relevant to researchers working with this molecule.

Chemical Structure and Identification

This compound is a ketone with the molecular formula C8H16O.[1][2][3][4] Its structure consists of a seven-carbon heptane (B126788) chain with a carbonyl group (C=O) on the second carbon atom, making it a ketone. A methyl group (-CH3) is attached to the third carbon atom.

The structural formula can be visualized as follows:

Caption: 2D structural formula of this compound.

Physicochemical Properties

Below is a summary of key quantitative data for this compound. This information is crucial for its application in experimental settings, particularly in solvent chemistry and as a synthetic intermediate.[3]

| Property | Value | Reference |

| Molecular Formula | C8H16O | [1][2][3][4] |

| Molecular Weight | 128.21 g/mol | [1][5] |

| CAS Number | 2371-19-9 | [1][4] |

| Density | ~0.811 - 0.8218 g/cm³ | [1][3] |

| Boiling Point | ~157.85 °C to 167 °C at 760 mmHg | [1][3] |

| Flash Point | 44.6 °C | [1][3] |

| Vapor Pressure | 1.74 mmHg at 25°C | [1][3] |

| Refractive Index | ~1.409 - 1.4172 | [1][3] |

| SMILES | CCCCC(C)C(=O)C | [2][5] |

| InChIKey | UHRZLJZZZDOHEX-UHFFFAOYSA-N | [2][4] |

Experimental Protocols and Applications

The request for detailed experimental protocols is highly dependent on the specific application of this compound. Generally, it is used as a solvent in perfumes and cosmetics and as an intermediate in the synthesis of other organic compounds, such as rubber processing aids.[3]

A generalized experimental protocol for its synthesis involves the oxidation of 3-methylheptan-2-ol. The workflow for such a synthesis is outlined below.

Caption: Generalized workflow for the synthesis of this compound.

Note on Detailed Protocols: For specific, reproducible experimental protocols, researchers should consult peer-reviewed chemical synthesis journals or detailed laboratory manuals. The exact quantities, reaction times, temperatures, and purification methods will vary based on the desired yield, purity, and scale of the reaction. Safety precautions should always be observed, including the use of personal protective equipment, as the compound can be a skin and respiratory irritant.[3]

References

An In-depth Technical Guide to 3-Methylheptan-2-one: IUPAC Nomenclature, Synonyms, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylheptan-2-one is a branched aliphatic ketone that finds applications in various chemical industries, including as a solvent and a synthetic intermediate. While not a frontline pharmaceutical agent, the study of ketones and their derivatives is of increasing interest in neuroscience and metabolic research. Ketone bodies have demonstrated neuroprotective effects and serve as alternative energy sources for the brain, particularly in conditions of glucose hypometabolism.[1][2][3][4][5] This guide provides a comprehensive overview of the IUPAC nomenclature, synonyms, and physicochemical properties of this compound. It also includes a detailed, representative experimental protocol for its synthesis via enolate alkylation and a standard method for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

IUPAC Name and Synonyms

The systematic name for the compound as per the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is This compound .[3] It is also known by a variety of synonyms, which are often encountered in chemical literature and commercial databases.

Common Synonyms:

-

2-Heptanone (B89624), 3-methyl-[3][6]

-

sec-Hexyl methyl ketone[9]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆O | [3][6][7] |

| Molecular Weight | 128.21 g/mol | [2][3][6] |

| CAS Number | 2371-19-9 | [6][7][8] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 157.85°C | [6][8] |

| Density | 0.8218 g/cm³ | [6][8] |

| Flash Point | 44.6°C | [6][7] |

| Refractive Index | 1.4172 | [6][8] |

| Solubility | Soluble in most organic solvents like alcohols and ethers. | [6] |

| Vapor Pressure | 1.74 mmHg at 25°C | [6][7] |

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed.

Experimental Protocols

Synthesis of this compound via Enolate Alkylation

The synthesis of this compound can be effectively achieved through the α-alkylation of a ketone enolate.[6][10] This representative protocol describes the methylation of 2-heptanone. The reaction proceeds via the formation of a lithium enolate using a strong, sterically hindered base like lithium diisopropylamide (LDA), followed by nucleophilic attack on a methyl halide.[10]

Materials:

-

2-Heptanone

-

n-Butyllithium (in hexanes)

-

Methyl iodide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, add anhydrous THF and cool the flask to -78°C using a dry ice/acetone bath. To the cooled THF, add diisopropylamine via syringe. Slowly add an equimolar amount of n-butyllithium dropwise from the dropping funnel. Stir the solution at -78°C for 30 minutes to generate LDA.

-

Enolate Formation: To the freshly prepared LDA solution at -78°C, add a solution of 2-heptanone in anhydrous THF dropwise via the dropping funnel. Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the kinetic lithium enolate.

-

Alkylation: To the enolate solution, add methyl iodide dropwise at -78°C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation to yield pure this compound.

Caption: Workflow for the synthesis and purification of this compound.

Analysis of this compound by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile organic compounds like this compound.

Instrumentation:

-

Gas Chromatograph with a capillary column (e.g., DB-5ms or equivalent)

-

Mass Spectrometer (Electron Ionization source)

-

Autosampler

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane). Create a series of calibration standards by serial dilution of the stock solution. An internal standard (e.g., an isotopically labeled analog or a compound with similar chemical properties but a different retention time) should be added to all standards and samples for accurate quantification.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

-

Injection Volume: 1 µL (split or splitless injection depending on the concentration)

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Mode: Full scan (e.g., m/z 40-300) for qualitative analysis and identification. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analysis, monitoring characteristic fragment ions of this compound.

-

-

Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns. For quantification, generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the samples from this calibration curve.

References

- 1. news-medical.net [news-medical.net]

- 2. psychiatryonline.org [psychiatryonline.org]

- 3. jneuro.com [jneuro.com]

- 4. Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]

- 7. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Video: α-Alkylation of Ketones via Enolate Ions [jove.com]

The Enigmatic Presence of 3-Methylheptan-2-one in Nature: A Technical Guide

An In-depth Examination of the Natural Occurrence, Biosynthesis, and Analysis of a Volatile Ketone

Introduction

3-Methylheptan-2-one is a branched-chain aliphatic ketone that contributes to the complex volatile profiles of various organisms across different biological kingdoms. While not as extensively studied as other semiochemicals, its presence in plants, insects, and mammals suggests diverse ecological roles, from a component of floral scents to a potential pheromone. This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of this compound, detailing its known sources, proposed biosynthetic pathways, and the analytical methodologies required for its detection and quantification. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology, natural product chemistry, and drug development who are interested in the biological significance and potential applications of this volatile compound.

Natural Occurrence of this compound

This compound has been identified as a natural volatile organic compound (VOC) in a variety of organisms. Its presence is often part of a complex mixture of other volatile compounds that contribute to the organism's chemical signature. The following table summarizes the known natural sources of this compound. It is important to note that while the presence of this compound has been qualitatively confirmed in these sources, precise quantitative data is not widely available in the current scientific literature.

| Kingdom | Phylum/Division | Class | Order | Family | Genus | Species | Common Name | Reported Occurrence |

| Plantae | Magnoliophyta | Magnoliopsida | Rosales | Rosaceae | Crataegus | spp. | Hawthorn | Floral compound contributing to the plant's scent profile.[1] |

| Plantae | Magnoliophyta | Magnoliopsida | Rosales | Rosaceae | Rubus | idaeus | Red Raspberry | Identified as a volatile compound in the fruit's aroma complex.[2] |

| Animalia | Arthropoda | Insecta | Hymenoptera | Formicidae | Pachycondyla | sp. | African Ant | Component of the ant's chemical communication system.[1] |

| Animalia | Chordata | Mammalia | Rodentia | Muridae | Rodents | Identified as a component of urine, potentially acting as a stress-associated pheromone.[1] |

Experimental Protocols

The detection and quantification of a volatile compound like this compound from a complex natural matrix require precise and sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common method employed. Below are detailed methodologies for the extraction and analysis of this ketone from plant and animal sources.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Plant Volatiles

This protocol is suitable for the analysis of volatile compounds from flowers, fruits, and leaves.

1. Sample Preparation:

-

Fresh plant material (e.g., 1-5 g of flowers or chopped leaves/fruit) is placed in a headspace vial (e.g., 20 mL).

-

An internal standard (e.g., 1 µL of a 10 ppm solution of a non-native ketone, such as 2-octanone, in methanol) is added to the vial for semi-quantification.

2. Headspace Extraction:

-

The vial is sealed with a PTFE/silicone septum and placed in a heating block or water bath.

-

The sample is equilibrated at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 30 minutes) to allow volatiles to partition into the headspace.

-

A Solid-Phase Microextraction (SPME) fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/PDMS) is exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

3. GC-MS Analysis:

-

The SPME fiber is immediately desorbed in the hot inlet of the gas chromatograph (e.g., at 250 °C for 2-5 minutes) in splitless mode.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is used for separation.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 150 °C at a rate of 5 °C/min.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Identification: Based on comparison of mass spectra with libraries (e.g., NIST, Wiley) and retention indices.

-

Protocol 2: Steam Distillation and Solvent Extraction for Essential Oils

This method is suitable for extracting larger quantities of volatile compounds from plant material to create an essential oil for analysis.

1. Extraction:

-

A known quantity of fresh or dried plant material (e.g., 100-500 g) is placed in a distillation flask with water.

-

Steam is passed through the plant material, causing the volatile compounds to evaporate.

-

The steam and volatile compounds are condensed, and the resulting hydrosol and essential oil are collected.

-

The essential oil is separated from the aqueous layer using a separatory funnel.

2. Sample Preparation for GC-MS:

-

The essential oil is dried over anhydrous sodium sulfate.

-

A dilute solution of the essential oil (e.g., 1% in hexane (B92381) or dichloromethane) is prepared for analysis. An internal standard can be added for quantification.

3. GC-MS Analysis:

-

The analysis is performed following the GC-MS parameters outlined in Protocol 1.

Protocol 3: Derivatization for Enhanced Ketone Analysis

To improve the chromatographic properties and detection sensitivity of ketones, a two-step derivatization process involving methoximation followed by silylation can be employed, particularly for complex biological samples like urine.

1. Methoximation:

-

An aliquot of the sample extract (dried and reconstituted in pyridine) is treated with a solution of methoxyamine hydrochloride in pyridine (B92270) (e.g., 20 mg/mL).

-

The reaction mixture is incubated (e.g., at 60 °C for 90 minutes) to convert the ketone group to a methoxime derivative.

2. Silylation:

-

A silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS, is added to the reaction mixture.

-

The mixture is incubated (e.g., at 60 °C for 30 minutes) to convert any other active hydrogen atoms (e.g., hydroxyl groups) to their trimethylsilyl (B98337) (TMS) ethers.

3. GC-MS Analysis:

-

The derivatized sample is then analyzed by GC-MS using a suitable temperature program. The derivatives are more volatile and often produce more characteristic mass spectra.

Proposed Biosynthetic Pathways

The biosynthesis of this compound is not yet fully elucidated. However, based on its structure and the known metabolic pathways for similar compounds, two primary routes are plausible: a modified fatty acid β-oxidation pathway and a polyketide synthesis pathway. The branched nature of the molecule strongly suggests the involvement of branched-chain amino acid metabolism for the provision of the methyl group.

Hypothetical Pathway 1: Modified Fatty Acid β-Oxidation

This pathway likely starts with a branched-chain fatty acid precursor, which can be derived from the catabolism of branched-chain amino acids like leucine (B10760876) or isoleucine.

References

The Biological Significance of 3-Methylheptan-2-one: A Technical Guide for Researchers

Introduction

3-Methylheptan-2-one is a volatile organic compound with a growing body of evidence pointing to its significance in chemical ecology, particularly as a semiochemical in insects and mammals. This technical guide provides an in-depth overview of the current understanding of this compound's biological roles, detection, and biosynthesis. It is intended for researchers, scientists, and drug development professionals interested in the chemical signaling and neurobiology of animal behavior. This document synthesizes available data, outlines key experimental methodologies, and proposes putative biochemical and signaling pathways to guide future research.

Biological Roles and Activity

This compound has been identified as a component of scent profiles in various animals, where it can function as a pheromone, influencing social and alarm behaviors.[1] Its structural similarity to other known insect alarm pheromones, such as 4-methyl-3-heptanone (B36217), suggests a conserved role in chemical communication.

Invertebrate Pheromonal Communication

While direct and extensive research on this compound is still emerging, studies on structurally related methyl ketones in ants provide a strong framework for its likely function. For instance, in the leaf-cutter ant Atta texana, 4-methyl-3-heptanone and 2-heptanone (B89624) are key components of the alarm pheromone cocktail released from the mandibular glands of major workers.[2] These compounds elicit dose-dependent responses, with low concentrations causing attraction and higher concentrations triggering alarm and repulsion.[2] Similarly, the clonal raider ant Ooceraea biroi utilizes 4-methyl-3-heptanone and 4-methyl-3-heptanol (B77350) as alarm pheromones.[3]

The biological activity of such pheromones is often highly dependent on their stereochemistry. While specific studies on the enantiomers of this compound are limited, research on other chiral pheromones, such as the queen pheromone 3-methylhentriacontane (B1196358) in the ant Lasius niger, has demonstrated that different enantiomers can have distinct behavioral effects.[4] In the case of 3-methylhentriacontane, both (R)- and (S)-enantiomers were effective in suppressing worker ovarian development, but the (S)-enantiomer was more effective at reducing aggressive behavior.[4] This highlights the critical importance of considering the stereoisomeric composition of this compound in biological studies.

Vertebrate Chemical Signaling

In rodents, this compound has been investigated as a potential stress-associated pheromone. While detailed quantitative data on its concentration in urine under stress are not yet widely available, the presence of this and other ketones in rodent urine suggests a role in olfactory communication, potentially signaling social status or physiological state.

Quantitative Data on Related Pheromones

To provide a quantitative context for the biological activity of this compound, the following table summarizes data for the structurally similar alarm pheromone components in the ant Atta texana.

| Compound | Amount per Ant Head (µg) | Behavioral Threshold (Attraction) | Behavioral Threshold (Alarm) |

| 4-Methyl-3-heptanone | 0.59 | 5.7 x 10⁻¹³ g/cm³ | 5.7 x 10⁻¹² g/cm³ |

| 2-Heptanone | 0.14 | - | - |

Data from Moser et al. (1968)[2]

Proposed Biosynthesis Pathway

The biosynthesis of methyl ketones in insects is believed to be derived from fatty acid metabolism.[5] A plausible pathway for the formation of this compound involves the β-oxidation of a branched-chain fatty acid.

Caption: Proposed biosynthetic pathway for this compound from a branched-chain fatty acid precursor via a modified β-oxidation pathway.

This pathway would involve the initial formation of a β-ketoacyl-CoA intermediate, which is then hydrolyzed by a thioesterase to release the β-keto acid. Subsequent decarboxylation of the β-keto acid would yield the final this compound product.

Olfactory Detection and Signaling

The detection of volatile semiochemicals like this compound in insects occurs in olfactory sensory neurons (OSNs) housed within sensilla, primarily on the antennae. The binding of an odorant to an olfactory receptor (OR) on the dendritic membrane of an OSN initiates a signal transduction cascade.

Insect ORs are ligand-gated ion channels that typically form a heterodimeric complex with a highly conserved co-receptor called Orco.[6][7] Upon odorant binding, this complex opens, leading to an influx of cations and depolarization of the neuron, which generates an action potential.

Caption: Generalized olfactory signaling pathway in insects for the detection of this compound.

While the specific ORs that detect this compound have not yet been identified, studies on the structurally similar 2-heptanone in mice have shown that it can activate the cAMP signaling pathway.[8] It is plausible that different ketones, including this compound, may activate distinct second messenger systems, allowing for nuanced odor coding at the cellular level.

Experimental Protocols

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile semiochemicals from biological samples.

-

Sample Preparation:

-

Solvent Extraction: For insect glands, dissection followed by extraction in a non-polar solvent like hexane (B92381) is common.[1]

-

Solid-Phase Microextraction (SPME): For headspace analysis of volatiles released by live organisms, an SPME fiber is exposed to the headspace above the sample, and the adsorbed compounds are then thermally desorbed into the GC inlet.[1]

-

-

GC Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable. For enantiomer separation, a chiral stationary phase is required.

-

Oven Program: A temperature ramp starting at a low temperature (e.g., 40-60°C) with a gradual increase is used to separate compounds based on their boiling points.

-

Injector: Splitless or pulsed splitless injection is often used for trace analysis.

-

-

MS Conditions (Typical):

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Detection: Full scan mode is used for identification, while selected ion monitoring (SIM) mode provides higher sensitivity for quantification of known compounds.

-

References

- 1. researchgate.net [researchgate.net]

- 2. The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Alarm Pheromone and Alarm Response of the Clonal Raider Ant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio.kuleuven.be [bio.kuleuven.be]

- 5. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

Chemical Identity and Physical Properties

An In-depth Technical Guide to 3-Methylheptan-2-one (CAS: 2371-19-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a ketone of interest in chemical synthesis, olfactory research, and as a naturally occurring compound. This document details its chemical and physical properties, spectroscopic data, synthesis methodologies, biological relevance, and safety information, presented for the scientific professional.

This compound is a chiral, aliphatic ketone.[1] It is a colorless liquid with a characteristic fruity or solvent-like odor.[2] Its fundamental properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 2371-19-9[1] |

| IUPAC Name | This compound[3] |

| Molecular Formula | C₈H₁₆O[3][4] |

| Synonyms | 3-Methyl-2-heptanone, Methyl 1-methylpentyl ketone[2][4] |

| InChI | InChI=1S/C8H16O/c1-4-5-6-7(2)8(3)9/h7H,4-6H2,1-3H3[3] |

| InChIKey | UHRZLJZZZDOHEX-UHFFFAOYSA-N[3] |

| Canonical SMILES | CCCCC(C)C(=O)C[3] |

| EINECS | 219-142-1[4] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molar Mass | 128.21 g/mol | [3][4] |

| Density | 0.811 - 0.8218 g/cm³ | [4][5] |

| Boiling Point | 155 - 167 °C at 760 mmHg | [4][5] |

| Melting Point | -32.24 °C (estimate) | [4] |

| Flash Point | 44.6 °C | [4][5] |

| Vapor Pressure | 1.70 - 1.74 mmHg at 25 °C | [5][6] |

| Refractive Index | 1.409 - 1.4172 | [4][5] |

| logP (o/w) | 2.32 - 2.40 (estimate) | [5][6] |

| Solubility | Soluble in organic solvents (alcohols, ethers); limited solubility in water. | [2][4] |

| Storage Temperature | 2-8 °C |[4][5] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound. While complete, detailed spectra are proprietary or found in subscription-based databases, the expected characteristics and available data are summarized below.

Table 3: Summary of Spectroscopic Data

| Technique | Expected / Observed Features |

|---|---|

| ¹H NMR | Protons alpha to the carbonyl and on the chiral center would show characteristic shifts and splitting patterns. Signals for the terminal methyl groups and the aliphatic chain protons are expected in the upfield region. |

| ¹³C NMR | A distinctive peak for the carbonyl carbon (C=O) is expected in the downfield region (~205-220 ppm).[7] Aliphatic carbons would appear in the upfield region (~10-50 ppm).[8] |

| Infrared (IR) | A strong, sharp absorption band characteristic of a ketone C=O stretching vibration is expected in the range of 1700–1750 cm⁻¹.[9] Aliphatic C-H stretching vibrations are expected around 2850-2970 cm⁻¹.[9] |

| Mass Spec. (EI) | Molecular Ion [M]⁺ at m/z = 128. Key fragments from alpha-cleavage are expected. The NIST mass spectrum shows significant peaks at m/z 43 (base peak), 57, 71, and 85, corresponding to the loss of alkyl fragments.[10] |

Synthesis and Experimental Protocols

Synthesis via Enolate Alkylation

A common and effective method for synthesizing α-methyl ketones is the alkylation of a ketone enolate. This process involves the deprotonation of a parent ketone to form a nucleophilic enolate, which then reacts with an alkylating agent. For this compound, this can be envisioned starting from 2-heptanone (B89624).

Experimental Protocol Outline (General Procedure):

This protocol is a generalized representation based on standard enolate alkylation procedures and should be adapted and optimized for specific laboratory conditions.

-

Enolate Formation: A solution of 2-heptanone is added dropwise to a stirred solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperature (e.g., -78 °C) under an inert atmosphere (e.g., Argon or Nitrogen).[11][12] The reaction is stirred for a period to ensure complete formation of the lithium enolate.

-

Alkylation: An alkylating agent, such as methyl iodide (CH₃I), is added to the enolate solution at low temperature.[12][13] The reaction mixture is allowed to slowly warm to room temperature and stirred overnight to ensure the Sₙ2 reaction proceeds to completion.

-

Workup and Purification: The reaction is quenched by the addition of a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Other Synthetic Routes

-

Oxidation of 3-Methyl-2-heptanol: The corresponding secondary alcohol, 3-methyl-2-heptanol, can be oxidized to the ketone using standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or via Swern or Dess-Martin periodinane oxidation.[14]

-

Grignard Reaction: A Grignard reagent, such as pentylmagnesium bromide, could react with 2,3-butanedione (B143835) to form an intermediate that can be worked up to the target ketone, although regioselectivity could be an issue.

Applications and Biological Relevance

This compound is utilized in several scientific and industrial domains. Its properties and natural occurrence dictate its primary applications.

-

Industrial Intermediate: It serves as an intermediate in the synthesis of other organic compounds, such as dyes and rubber processing aids.[4]

-

Solvent & Fragrance: Due to its volatility and pleasant odor, it is used as a solvent in cosmetics and to formulate perfumes.[2][4]

-

Research Chemical: It is employed in neurobiological and olfactory research. Studies in rodent models have identified it as a potential stress-associated pheromone or alarm signal, making it a tool for investigating innate behavioral responses and chemical communication.[9]

-

Natural Occurrence: The compound has been identified in nature, for instance, in hawthorn (Crataegus spp.) and red raspberry.[6][9]

While not a drug itself, its structural relative, 2-heptanone, has demonstrated anesthetic effects and is being investigated as a potential lead for new local anesthetics, highlighting the potential for related ketones in drug discovery.[9] The "magic methyl" group is a well-known structural motif used in drug development to modulate a compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and solubility.

Safety and Handling

This compound is a flammable liquid and requires appropriate handling and storage.

Table 4: Hazard Information

| Hazard Type | Description |

|---|---|

| GHS Pictograms | GHS02 (Flammable), GHS07 (Irritant) |

| Signal Word | Warning |

| Hazard Statements | H226: Flammable liquid and vapor.[15] H315: Causes skin irritation.[15] H319: Causes serious eye irritation.[15] H335: May cause respiratory irritation.[15] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames.[16] P261: Avoid breathing vapor.[16] P280: Wear protective gloves/eye protection.[17] |

| Toxicology | May cause irritation upon contact with skin or inhalation of vapor.[4] Classified as a potential neurotoxin. |

Handling Recommendations:

-

Work in a well-ventilated area or a chemical fume hood.[16]

-

Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place designated for flammable liquids.[4][16]

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. 3-METHYLHEPTANE(589-81-1) 13C NMR [m.chemicalbook.com]

- 3. This compound | C8H16O | CID 92927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-METHYL-2-HEPTANONE synthesis - chemicalbook [chemicalbook.com]

- 5. This compound|lookchem [lookchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. dasher.wustl.edu [dasher.wustl.edu]

- 10. 2-Heptanone, 3-methyl- [webbook.nist.gov]

- 11. Enolate synthesis [quimicaorganica.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Physical Properties of 3-Methylheptan-2-one

This technical guide provides an in-depth overview of the key physical properties of 3-Methylheptan-2-one, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development who require precise data and standardized methodologies for handling this compound.

Introduction to this compound

This compound (CAS No: 2371-19-9) is an organic compound with the chemical formula C₈H₁₆O. It is a ketone that finds applications as a solvent and as an intermediate in various chemical syntheses. A thorough understanding of its physical properties is essential for its proper use, storage, and application in scientific research and industrial processes.

Physical Properties

The primary physical properties of this compound, its boiling point and density, are summarized below. The data presented are compiled from various sources, and a range of values has been reported, which is common for chemical data.

Table 1: Physical Properties of this compound

| Physical Property | Value | Units |

| Boiling Point | 155 - 167 | °C |

| 157.85[1] | °C | |

| 167 (at 760 mmHg)[2] | °C | |

| Density | 0.811 - 0.8218 | g/cm³ |

| 0.8218[1] | g/cm³ | |

| 0.811[2] | g/cm³ |

Experimental Protocols

Accurate determination of physical properties relies on standardized experimental procedures. The following sections detail the methodologies for measuring the boiling point and density of a volatile organic liquid like this compound.

3.1. Determination of Boiling Point (ASTM D1078)

The standard test method for determining the distillation range of volatile organic liquids is outlined in ASTM D1078.[1][3][4][5][6] This method is applicable for liquids with boiling points between 30 and 350 °C.

Principle: This method involves the distillation of a measured volume of the liquid under controlled conditions. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. During distillation, the temperature of the vapor is recorded as the liquid boils and condenses.

Apparatus:

-

Distillation flask

-

Condenser

-

Heating mantle or bath

-

Calibrated thermometer or temperature probe

-

Graduated cylinder for collecting the distillate

Procedure:

-

A precise volume of the liquid sample is placed in the distillation flask.

-

The apparatus is assembled, ensuring the thermometer bulb is correctly positioned to measure the temperature of the vapor.

-

The sample is heated, and the temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

-

Heating is continued, and the temperature is observed as the distillation proceeds. The temperature range over which the liquid distills is recorded.

-

For a pure substance, the boiling point should remain relatively constant throughout the distillation.

3.2. Determination of Density (ASTM D4052)

The density of liquids can be accurately determined using a digital density meter, as described in ASTM D4052.[2][7][8][9][10] This method is widely used in the petroleum and chemical industries for its high precision.

Principle: This method is based on the oscillating U-tube principle.[2] A small volume of the liquid sample is introduced into a U-shaped tube, which is then electronically excited to oscillate. The frequency of oscillation is dependent on the mass of the sample in the tube. By calibrating the instrument with fluids of known density, the density of the sample can be accurately determined from its oscillation frequency.

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Syringe or autosampler for sample injection

-

Thermostatic control for the measuring cell

Procedure:

-

The instrument is calibrated using at least two standards of known density (e.g., dry air and pure water).

-

The temperature of the measuring cell is set to the desired value and allowed to stabilize.

-

A small volume of the this compound sample is injected into the U-tube, ensuring no air bubbles are present.

-

The instrument measures the oscillation period of the U-tube containing the sample and calculates the density.

-

The measurement is typically repeated to ensure accuracy and repeatability.

Workflow for Physical Property Determination

The logical flow for determining the physical properties of a chemical compound like this compound is depicted in the following diagram.

Caption: Workflow for Determining Physical Properties.

References

- 1. store.astm.org [store.astm.org]

- 2. ASTM D4052 - eralytics [eralytics.com]

- 3. store.astm.org [store.astm.org]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 6. store.astm.org [store.astm.org]

- 7. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 8. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 10. store.astm.org [store.astm.org]

An In-Depth Technical Guide to the Chirality and Enantiomers of 3-Methylheptan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylheptan-2-one is a chiral ketone possessing a single stereocenter at the C3 position, giving rise to two non-superimposable mirror images: (R)-3-methylheptan-2-one and (S)-3-methylheptan-2-one. The distinct three-dimensional arrangement of these enantiomers can lead to significant differences in their biological activity, making their separation and individual characterization crucial in fields such as pharmacology and drug development. This guide provides a comprehensive overview of the stereochemistry of this compound, including its structural features, physicochemical properties of the racemic mixture, and methods for enantioselective synthesis and separation. Detailed experimental protocols and analytical data are presented to aid researchers in the preparation and analysis of the individual enantiomers.

Introduction to the Chirality of this compound

This compound is an organic compound with the chemical formula C₈H₁₆O.[1][2][3] Its molecular structure features a heptan-2-one backbone with a methyl group substituted at the third carbon atom. This substitution at the C3 position creates a chiral center, as the carbon atom is bonded to four different groups: a hydrogen atom, a methyl group, an acetyl group, and a butyl group. Consequently, this compound exists as a pair of enantiomers, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules.

The presence of chirality is a critical consideration in drug development, as enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[4][5][6] One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[7] Therefore, the ability to synthesize, separate, and analyze the individual stereoisomers of chiral molecules like this compound is of paramount importance.

Physicochemical Properties

The general physicochemical properties of racemic this compound are summarized in Table 1. While the enantiomers share identical physical properties such as boiling point, density, and refractive index in an achiral environment, they differ in their interaction with plane-polarized light. Specific optical rotation data for the individual enantiomers is crucial for their characterization but is not widely available in the literature, highlighting a key area for further investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆O | [1][2][3] |

| Molecular Weight | 128.21 g/mol | [1][2] |

| Boiling Point | ~167 °C at 760 mmHg | |

| Density | ~0.811 g/cm³ | |

| Refractive Index | ~1.416 |

Enantioselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis, which aims to create a single enantiomer directly, and chiral resolution, which involves the separation of a racemic mixture.

Asymmetric Synthesis

Logical Workflow for Asymmetric Synthesis using a Chiral Auxiliary:

Figure 1: Asymmetric synthesis of a chiral ketone using a chiral auxiliary.

Experimental Protocol: Asymmetric Alkylation via a Chiral Auxiliary (General Procedure)

-

Formation of the N-acyl Oxazolidinone: React the corresponding acyl chloride (heptanoyl chloride) with a chiral oxazolidinone auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the N-acyl oxazolidinone.

-

Enolate Formation: Cool the solution of the N-acyl oxazolidinone to -78 °C under an inert atmosphere (e.g., argon) and treat with a strong base such as lithium diisopropylamide (LDA) to generate the corresponding lithium enolate.

-

Alkylation: Add methyl iodide to the enolate solution and allow the reaction to proceed at low temperature. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

-

Auxiliary Cleavage: After the reaction is complete, quench the reaction and cleave the chiral auxiliary. This can be achieved by hydrolysis under acidic or basic conditions, or by reduction with a reagent like lithium borohydride, to yield the enantiomerically enriched this compound.

Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. Chromatographic techniques, particularly chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful methods for achieving this separation.

Logical Workflow for Chiral Resolution by Chromatography:

Figure 2: Separation of enantiomers using chiral chromatography.

Analytical Techniques for Enantiomer Characterization

Chiral Chromatography

The separation of the enantiomers of this compound can be achieved using chiral stationary phases (CSPs) in either GC or HPLC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for the resolution of a wide range of chiral compounds, including ketones.[10]

Experimental Protocol: Chiral HPLC Method Development (General)

-

Column Selection: Screen a variety of chiral columns with different stationary phases (e.g., cellulose or amylose derivatives) to identify a column that provides at least partial separation of the enantiomers.

-

Mobile Phase Optimization: Optimize the mobile phase composition. For normal-phase HPLC, a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695) is typically used. The ratio of these solvents is adjusted to achieve optimal resolution and retention times.[10] For reversed-phase HPLC, mixtures of water with acetonitrile (B52724) or methanol (B129727) are common.

-

Flow Rate and Temperature: Adjust the flow rate and column temperature to further improve the separation efficiency and peak shape.

Experimental Protocol: Chiral GC-MS Analysis (General)

-

Column Selection: Utilize a capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative (e.g., β-DEX™ or γ-DEX™).[11][12][13][14]

-

Temperature Program: Develop a suitable oven temperature program to ensure good separation of the enantiomers while maintaining reasonable analysis times.

-

Carrier Gas and Flow Rate: Use an appropriate carrier gas (e.g., helium or hydrogen) at an optimized flow rate.

-

Mass Spectrometry Detection: Couple the GC to a mass spectrometer to confirm the identity of the eluting peaks based on their mass spectra.

Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of the racemic mixture of this compound are available in public databases.[1][3][15][16][17] While the NMR spectra of the individual enantiomers are identical in an achiral solvent, the use of a chiral shift reagent can induce diastereomeric interactions, leading to the separation of signals for the (R) and (S) enantiomers. This allows for the determination of enantiomeric excess.

Mass Spectrometry (MS): The mass spectrum of this compound shows characteristic fragmentation patterns for ketones. The molecular ion peak is expected at m/z 128. Prominent fragment ions would likely result from alpha-cleavage on either side of the carbonyl group. The mass spectra of the individual enantiomers are identical.[18][19]

Chiroptical Spectroscopy: The most direct method for distinguishing between enantiomers is by measuring their optical rotation using a polarimeter. The (R) and (S) enantiomers will rotate the plane of polarized light by equal amounts but in opposite directions. The specific rotation, [α], is a characteristic physical constant for a given enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). Unfortunately, experimentally determined specific rotation values for the enantiomers of this compound are not readily found in the literature.

Biological Significance and Future Directions

While the specific biological activities of the (R) and (S) enantiomers of this compound have not been extensively studied, the profound impact of stereochemistry on the pharmacological effects of drugs is well-documented.[4][5][6][7][20][21] The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors can lead to one enantiomer being a potent therapeutic agent while the other is inactive or even toxic.

Given the structural similarity of this compound to other biologically active ketones, it is plausible that its enantiomers could exhibit distinct biological effects. Future research should focus on the enantioselective synthesis and separation of (R)- and (S)-3-methylheptan-2-one to enable the investigation of their individual pharmacological and toxicological profiles. Such studies are essential for unlocking the full therapeutic potential of this chiral molecule and for ensuring the safety and efficacy of any future drug candidates based on its structure.

Conclusion

This compound is a chiral ketone with significant potential for further investigation in the fields of medicinal chemistry and drug development. This guide has provided a comprehensive overview of its stereochemistry, methods for the preparation and analysis of its enantiomers, and the importance of considering chirality in its biological evaluation. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for researchers and scientists working with this and other chiral molecules. The clear gaps in the existing literature, particularly concerning the specific optical rotations and biological activities of the individual enantiomers, represent exciting opportunities for future research.

References

- 1. This compound | C8H16O | CID 92927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3R)-3-methylheptan-2-one | C8H16O | CID 86308778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. longdom.org [longdom.org]

- 5. smart.dhgate.com [smart.dhgate.com]

- 6. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 9. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 10. benchchem.com [benchchem.com]

- 11. gcms.cz [gcms.cz]

- 12. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 13. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. spectrabase.com [spectrabase.com]

- 16. hmdb.ca [hmdb.ca]

- 17. 2-METHYL-3-HEPTANONE(13019-20-0) 1H NMR [m.chemicalbook.com]

- 18. 2-Heptanone, 3-methyl- [webbook.nist.gov]

- 19. spectrabase.com [spectrabase.com]

- 20. Synthesis and pharmacological evaluation of the individual stereoisomers of 3-[methyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]-1-indanone, a potent mast cell stabilising agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Methylheptan-2-one as a Volatile Organic Compound (VOC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methylheptan-2-one, a volatile organic compound (VOC) with significance in chemical ecology, analytical chemistry, and potential applications in sensory science and drug discovery. This document details its physicochemical properties, natural occurrence, synthesis, and analytical methodologies. Furthermore, it explores its biological relevance, including its role as a potential pheromone and its relationship to compounds with anesthetic properties. Experimental protocols for its analysis and synthesis are provided, alongside visualizations of a hypothetical signaling pathway and a general workflow for pheromone identification.

Introduction

This compound (C₈H₁₆O) is a branched-chain aliphatic ketone that has garnered interest in various scientific disciplines. As a volatile organic compound, it contributes to the chemical profiles of certain plants and animals, playing a role in chemical communication.[1] Its structural similarity to other bioactive ketones suggests potential, yet largely unexplored, applications in pharmacology and drug development. This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers and professionals in related fields.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its study and application. These properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl sec-hexyl ketone | [1] |

| CAS Number | 2371-19-9 | [1] |

| Molecular Formula | C₈H₁₆O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 157.85 °C | [3] |

| Density | 0.8218 g/cm³ | [3] |

| Vapor Pressure | 1.74 mmHg at 25 °C | [3] |

| Flash Point | 44.6 °C | [3] |

| Solubility | Soluble in most organic solvents | [2] |

| InChI Key | UHRZLJZZZDOHEX-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic data is critical for the identification and structural elucidation of this compound.

Mass Spectrometry

The mass spectrum of this compound is characterized by specific fragmentation patterns that are useful for its identification, particularly in complex mixtures when analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

| m/z | Relative Intensity | Proposed Fragment |

| 43 | 100 | [CH₃CO]⁺ |

| 57 | Moderate | [C₄H₉]⁺ |

| 72 | Moderate | McLafferty rearrangement product |

| 85 | Low | [M - C₃H₇]⁺ |

| 128 | Low | [M]⁺ (Molecular Ion) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

~0.9 ppm (t, 3H): Terminal methyl group of the hexyl chain.

-

~1.0-1.1 ppm (d, 3H): Methyl group at the C3 position.

-

~1.2-1.6 ppm (m, 6H): Methylene groups of the hexyl chain.

-

~2.1 ppm (s, 3H): Methyl group of the acetyl group.

-

~2.4 ppm (m, 1H): Methine proton at the C3 position.

¹³C NMR (Predicted):

-

~14 ppm: Terminal methyl carbon of the hexyl chain.

-

~16 ppm: Methyl carbon at the C3 position.

-

~23, 29, 34 ppm: Methylene carbons of the hexyl chain.

-

~29 ppm: Acetyl methyl carbon.

-

~49 ppm: Methine carbon at the C3 position.

-

~212 ppm: Carbonyl carbon.

Natural Occurrence and Biological Relevance

This compound has been identified as a volatile component in a variety of natural sources, suggesting a role in chemical ecology.

-

Pheromonal Activity: It has been investigated as a potential stress-associated pheromone in rodents. The study of such chemical signals is crucial for understanding animal behavior and can provide insights into novel pest management strategies or even modulators of mammalian physiology.

-

Plant Volatiles: As a floral compound, it contributes to the chemical profile of certain flowers, potentially playing a role in attracting pollinators.[1]

-

Anesthetic Potential: While direct studies on the anesthetic properties of this compound are limited, structurally related ketones have been shown to possess anesthetic effects.[4] This suggests a potential, though unexplored, avenue for research into the pharmacological effects of this compound.

Experimental Protocols

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and effective technique for the analysis of volatile compounds like this compound.

Sample Preparation (Biological Samples - e.g., Urine, Saliva):

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place 1-2 mL of the liquid biological sample into a 10-20 mL headspace vial.

-

Add a saturated solution of NaCl to increase the volatility of the analyte.

-

Seal the vial with a septum cap.

-

Incubate the vial at a controlled temperature (e.g., 60 °C) for a set time (e.g., 30 minutes) to allow the VOCs to equilibrate in the headspace.

-

Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

-

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp to 150 °C at 10 °C/min.

-

Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

Synthesis of this compound

A reported synthesis of this compound involves the alkylation of a ketone enolate. The following is a general procedure based on a similar synthesis reported in the literature.

Reaction: Alkylation of 2-pentanone enolate with methyl iodide.

Materials:

-

2-Pentanone

-

Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

-

Methyl iodide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF and cool the flask to -78 °C in a dry ice/acetone (B3395972) bath.

-

Slowly add the LDA solution to the stirred THF.

-

Add a solution of 2-pentanone in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete formation of the lithium enolate.

-

Add methyl iodide dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

Signaling Pathways and Workflows

Hypothetical Olfactory Signaling Pathway

While the specific olfactory receptors for this compound have not been identified, a hypothetical signaling pathway can be proposed based on the known mechanisms for other aliphatic ketones. The binding of an odorant to a G-protein coupled receptor (GPCR) in the olfactory sensory neuron membrane initiates a cascade that leads to the generation of an action potential.

Experimental Workflow for Pheromone Identification

The identification of this compound as a potential pheromone would follow a structured experimental workflow, from sample collection to behavioral assays.

Relevance in Drug Discovery and Development

The direct application of this compound in drug discovery is not yet established. However, the broader class of aliphatic ketones is of interest for several reasons:

-

Bioisosteric Replacement: Ketone moieties are sometimes used as bioisosteres for other functional groups in drug design to modulate physicochemical properties such as solubility and metabolic stability.[5]

-

Anesthetic Properties: The anesthetic effects of some ketones, like acetone, are known to be mediated through the modulation of ion channels such as GABA-A and glycine (B1666218) receptors.[4] This provides a potential starting point for the design of novel anesthetic or sedative agents. While this compound itself has not been studied in this context, its structural features could inform the design of new compounds targeting these receptors.

-

Metabolic Precursors: Biocatalytic approaches are being developed for the synthesis of various aliphatic ketones from renewable resources.[6] This could make them attractive as starting materials or intermediates in the synthesis of more complex pharmaceutical compounds.

Further research is needed to explore the specific biological activities of this compound and its potential as a lead compound or a scaffold in drug discovery programs.

Conclusion

This compound is a volatile organic compound with a multifaceted profile. Its presence in natural systems as a potential chemical messenger warrants further investigation into its role in chemical ecology. The analytical methods for its detection are well-established, and synthetic routes are available for its preparation. While its direct application in drug development is currently speculative, its structural relationship to other bioactive ketones suggests that it could serve as a lead structure for the development of new therapeutic agents, particularly in the area of anesthetics or sensory modulation. This technical guide provides a foundational resource to stimulate and support further research into this intriguing molecule.

References

- 1. This compound | C8H16O | CID 92927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gcms.cz [gcms.cz]

- 3. 3-METHYL-2-HEPTANONE | 2371-19-9 [chemicalbook.com]

- 4. Anesthetic properties of the ketone bodies beta-hydroxybutyric acid and acetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methylheptan-2-one from 2-hepten-1-ol

Introduction

The synthesis of 3-methylheptan-2-one, a saturated ketone, from 2-hepten-1-ol, a primary allylic alcohol, is a multi-step process that requires both isomerization of the starting material and the introduction of a methyl group. This transformation is of interest to researchers in flavor and fragrance chemistry, as well as in the development of new synthetic methodologies. The direct oxidation of 2-hepten-1-ol would yield an α,β-unsaturated ketone, which is not the desired product. Similarly, a simple isomerization would lead to heptanal. Therefore, to obtain this compound, a tandem or sequential reaction strategy is necessary.

This document outlines two effective protocols for this synthesis: a modern one-pot iron-catalyzed isomerization-methylation and a classical two-step approach involving isomerization followed by α-methylation.

Method 1: One-Pot Iron-Catalyzed Isomerization-Methylation

This contemporary method utilizes an earth-abundant iron catalyst to perform a sequential isomerization of the allylic alcohol to a ketone intermediate, followed by an in-situ α-methylation using methanol (B129727) as the C1 source.[1][2][3][4][5] This one-pot procedure is highly efficient and minimizes waste by avoiding intermediate purification steps.

Experimental Protocol

Materials:

-

2-hepten-1-ol (97%)

-

(Cyclopentadienone)iron(0) carbonyl complex (catalyst)

-

Potassium carbonate (K₂CO₃)

-

Methanol (reagent grade)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Schlenk tube

-

Magnetic stirrer with heating

-

Standard glassware for extraction and purification

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add the (cyclopentadienone)iron(0) carbonyl complex (0.01 mmol, 2 mol%).

-

Add potassium carbonate (0.75 mmol, 1.5 equiv).

-

The tube is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Under the inert atmosphere, add 2-hepten-1-ol (0.5 mmol, 1.0 equiv).

-

Add methanol (2.0 mL) and toluene (1.0 mL).

-

The Schlenk tube is sealed and the reaction mixture is stirred at 110°C for 16-24 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.

-